7-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one
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Overview
Description
7-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one is a synthetic organic compound that belongs to the phthalazinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom and a methoxyphenyl group in its structure suggests that it might exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one typically involves multi-step organic reactions. One possible route could be:
Bromination: Introduction of a bromine atom to the phthalazinone core.
Methoxylation: Attachment of a methoxy group to the phenyl ring.
Cyclization: Formation of the phthalazinone ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, potentially altering the methoxy group or the phthalazinone ring.
Reduction: Reduction reactions could target the bromine atom or other functional groups.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, 7-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds in the phthalazinone family have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs. This compound might exhibit similar activities.
Medicine
In medicine, it could be explored for its potential therapeutic effects. For example, it might be investigated for its ability to modulate specific biological pathways or targets.
Industry
Industrially, the compound could find applications in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of 7-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of the bromine and methoxy groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)phthalazin-1(2H)-one: Lacks the bromine atom, which might affect its reactivity and biological activity.
7-chloro-4-(4-methoxyphenyl)phthalazin-1(2H)-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.
Uniqueness
The presence of both the bromine atom and the methoxyphenyl group in 7-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one makes it unique. These functional groups could confer distinct reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H11BrN2O2 |
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Molecular Weight |
331.16 g/mol |
IUPAC Name |
7-bromo-4-(4-methoxyphenyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C15H11BrN2O2/c1-20-11-5-2-9(3-6-11)14-12-7-4-10(16)8-13(12)15(19)18-17-14/h2-8H,1H3,(H,18,19) |
InChI Key |
ABRZCOSMGWKPIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=O)C3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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